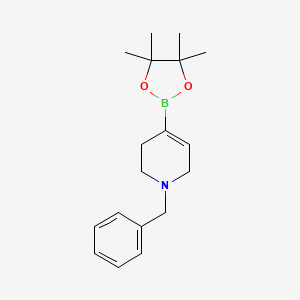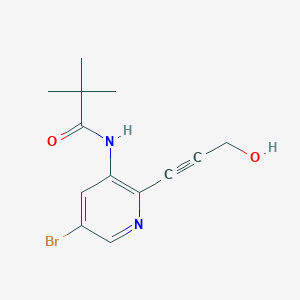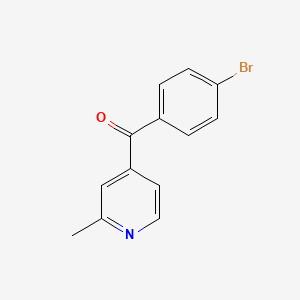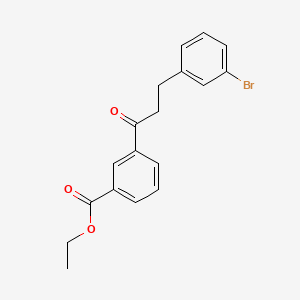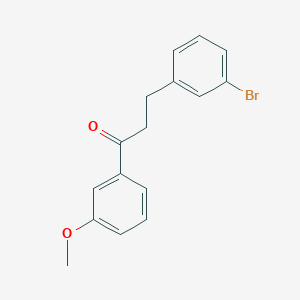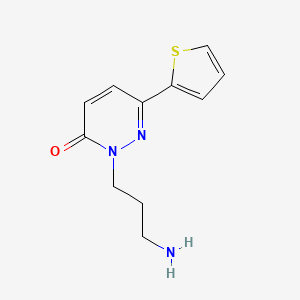
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, also known as APTP, is a thienopyridazine compound that is being studied for its potential use in a variety of scientific and medical applications. APTP has been found to have a variety of biochemical and physiological effects, and is being studied for its potential use in synthesizing drugs and other chemicals, as well as its possible use as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyridazin-3(2H)-one systems, including derivatives like 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, possess significant biological properties and have been applied in pharmaceutical and agrochemical industries. Their synthesis often involves complex nucleophilic substitution reactions (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
Biological Activity
- Certain thieno[2,3-c]pyridazine derivatives, a class to which 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one belongs, have shown antibacterial activity, demonstrating the potential for developing new therapeutic agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Platelet Aggregation Inhibition
- Some 3(2H)-pyridazinones, closely related to 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, have been explored as potential platelet aggregation inhibitors, suggesting a potential use in cardiovascular disease management (Estevez, Raviña, & Sotelo, 1998).
Drug Development for Cognitive Disorders
- Derivatives of pyridazin-3(2H)-one have been investigated for their potential in treating attentional and cognitive disorders, indicating a broad scope in neuropsychiatric drug development (Hudkins et al., 2011).
Synthesis of Fused Azines
- Novel synthesis methods for pyridazin-3-one derivatives, including 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, have been developed, leading to the creation of fused azines, which are important in various chemical and pharmaceutical applications (Ibrahim & Behbehani, 2014).
Exploration in Novel Pyridazines
- The synthesis of novel pyridazines, a category that includes 2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one, has been a subject of extensive research, leading to the discovery of new compounds with diverse chemical properties (Deeb, Essawy, Yasine, & Fikry, 1991).
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-6-2-7-14-11(15)5-4-9(13-14)10-3-1-8-16-10/h1,3-5,8H,2,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDKTUNAZHSTCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(2-thienyl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)
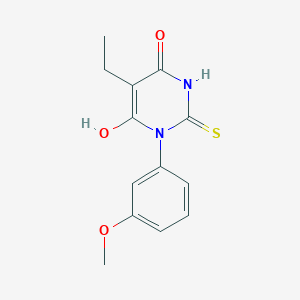
![[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1373682.png)
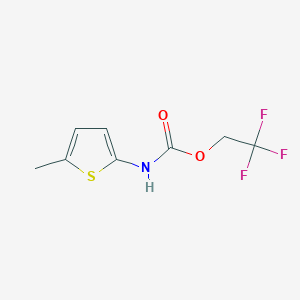
![tert-butyl N-[2-amino-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B1373687.png)

